molecular formula C21H19N3O2 B1684234 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid CAS No. 300837-31-4

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid

Cat. No.: B1684234
CAS No.: 300837-31-4
M. Wt: 345.4 g/mol
InChI Key: SQYRBODOBCAROZ-UHFFFAOYSA-N
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Description

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid is a chemical compound that belongs to the class of pyrimidine-based drugs. It is known for its potent inhibitory effects on dihydrofolate reductase, an enzyme essential for the synthesis of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid typically involves a multi-step process. One common method includes the preparation of ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-ylamino)benzoate, followed by hydrolysis to obtain the target compound . The reaction conditions often involve the use of methanol as a solvent and slow evaporation techniques to obtain suitable crystals for further reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation, can be employed . This method is favored for its mild reaction conditions and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its inhibitory effects on enzymes like dihydrofolate reductase.

    Medicine: Potential therapeutic applications due to its enzyme inhibition properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of DNA and RNA, and its inhibition leads to the disruption of nucleic acid synthesis, which can be beneficial in treating certain diseases. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-based drugs that inhibit dihydrofolate reductase, such as methotrexate and trimethoprim. These compounds share a similar mechanism of action but differ in their chemical structure and specific applications.

Uniqueness

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct properties and potential applications. Its allyl and methyl groups, along with the phenylpyrimidinyl moiety, contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

4-[(6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-7-18-14(2)22-19(15-8-5-4-6-9-15)24-20(18)23-17-12-10-16(11-13-17)21(25)26/h3-6,8-13H,1,7H2,2H3,(H,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYRBODOBCAROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356576
Record name 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300837-31-4
Record name 4-{[6-Methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidin-4-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid
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4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid
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